

Application Notes and Protocols for Quality Control of Sulfamethoxazole Using 4-Nitrososulfamethoxazole

Author: BenchChem Technical Support Team. **Date:** December 2025

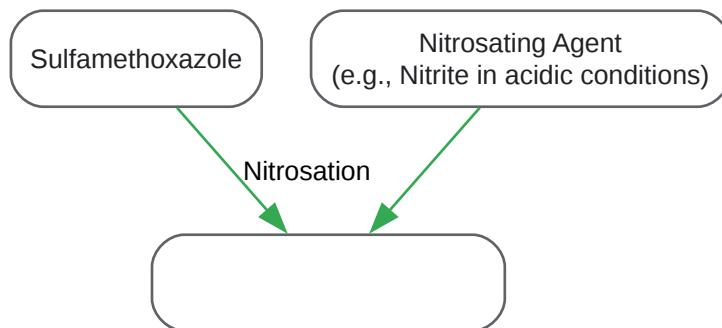
Compound of Interest

Compound Name: *4-Nitrososulfamethoxazole*

Cat. No.: B028833

[Get Quote](#)

Introduction


Sulfamethoxazole is a widely used sulfonamide antibiotic. During its synthesis and storage, impurities can arise, which may affect the drug's efficacy and safety. One such critical impurity is **4-Nitrososulfamethoxazole** (4-NS), a potential genotoxic compound. Regulatory bodies require strict control of such impurities in the final drug product.^{[1][2]} Therefore, the use of a well-characterized **4-Nitrososulfamethoxazole** reference standard is essential for the robust quality control of sulfamethoxazole production.^[1] These application notes provide detailed protocols for the synthesis of the **4-Nitrososulfamethoxazole** standard and a validated High-Performance Liquid Chromatography (HPLC) method for its quantification as an impurity in sulfamethoxazole.

Chemical Information

Compound	CAS Number	Molecular Formula	Molecular Weight
4-Nitrososulfamethoxazole	131549-85-4	C10H9N3O4S	267.26 g/mol
Sulfamethoxazole	723-46-6	C10H11N3O3S	253.28 g/mol

Formation of 4-Nitrososulfamethoxazole

The formation of **4-Nitrososulfamethoxazole** from sulfamethoxazole can occur in the presence of nitrosating agents, such as nitrite under acidic conditions. This reaction involves the nitrosation of the sulfonamide nitrogen.

[Click to download full resolution via product page](#)

Caption: Formation of **4-Nitrososulfamethoxazole** from Sulfamethoxazole.

Experimental Protocols

Synthesis of 4-Nitrososulfamethoxazole Reference Standard

This protocol describes a general method for the synthesis of N-nitroso derivatives of sulfonamides.

Materials:

- Sulfamethoxazole
- Sodium nitrite (NaNO₂)
- Hydrochloric acid (HCl)
- Dichloromethane
- Petroleum ether
- Distilled water

Procedure:

- Prepare a biphasic mixture of water and dichloromethane.
- Dissolve Sulfamethoxazole in the dichloromethane phase.
- Dissolve sodium nitrite in the aqueous phase.
- Combine the two phases in a reaction vessel and stir vigorously.
- Slowly add concentrated hydrochloric acid to the mixture while maintaining a low temperature (0-5 °C).
- Continue stirring for approximately 1 hour.
- Separate the organic phase and wash it with distilled water.
- Dry the organic phase over anhydrous sodium sulfate.
- Recrystallize the crude **4-Nitrososulfamethoxazole** from a dichloromethane/petroleum ether mixture to obtain the purified reference standard.
- Characterize the synthesized standard using techniques such as $^1\text{H-NMR}$, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.

HPLC Method for Quantification of 4-Nitrososulfamethoxazole in Sulfamethoxazole

This stability-indicating HPLC method is designed for the detection and quantification of **4-Nitrososulfamethoxazole** in sulfamethoxazole drug substance.

Instrumentation and Chromatographic Conditions:

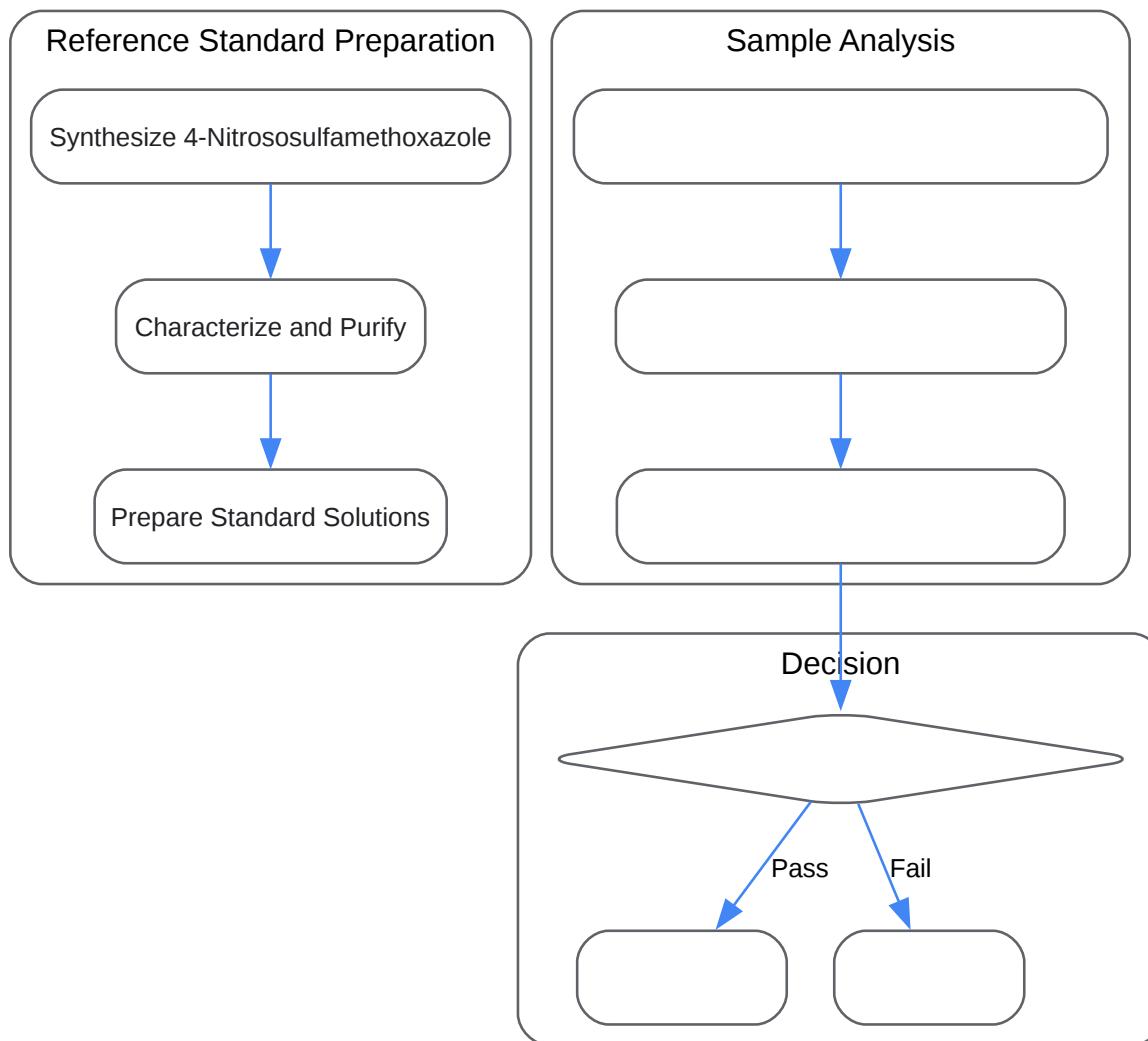
Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Detector	UV/Vis or Diode Array Detector (DAD)
Column	C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase	Acetonitrile : 0.1% Formic acid in Water (v/v)
Gradient	To be optimized for separation
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	To be determined by UV scan of 4-NS (typically around 260-280 nm for sulfonamides)
Injection Volume	10 µL

Preparation of Solutions:

- Standard Stock Solution of **4-Nitrososulfamethoxazole**: Accurately weigh and dissolve a known amount of **4-Nitrososulfamethoxazole** reference standard in a suitable diluent (e.g., acetonitrile/water mixture) to obtain a concentration of 100 µg/mL.
- Standard Solutions for Linearity: Prepare a series of dilutions from the stock solution to cover the expected range of the impurity (e.g., 0.05, 0.1, 0.5, 1.0, 2.0 µg/mL).
- Sample Solution: Accurately weigh and dissolve a known amount of the sulfamethoxazole drug substance in the diluent to obtain a final concentration of 1 mg/mL.

Analytical Procedure:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the diluent (blank) to ensure no interfering peaks are present.
- Inject the standard solutions for linearity and the sample solution.


- Record the chromatograms and determine the peak areas for **4-Nitrososulfamethoxazole** and sulfamethoxazole.

Method Validation Parameters (Illustrative Data):

Parameter	Result
Linearity (r^2)	> 0.999
Limit of Detection (LOD)	~0.02 µg/mL
Limit of Quantification (LOQ)	~0.06 µg/mL
Accuracy (% Recovery)	98.0 - 102.0%
Precision (% RSD)	< 2.0%

Workflow for Quality Control

The following diagram illustrates the workflow for the quality control of sulfamethoxazole for the **4-Nitrososulfamethoxazole** impurity.

[Click to download full resolution via product page](#)

Caption: Quality Control Workflow for **4-Nitrososulfamethoxazole** Impurity.

Conclusion

The control of potentially genotoxic impurities such as **4-Nitrososulfamethoxazole** is a critical aspect of ensuring the quality and safety of sulfamethoxazole. The protocols outlined in these application notes provide a framework for the synthesis of the necessary reference standard and a validated analytical method for its quantification. Adherence to these or similarly validated methods is essential for regulatory compliance and the release of high-quality sulfamethoxazole drug substance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpras.com [ijpras.com]
- 2. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Quality Control of Sulfamethoxazole Using 4-Nitrososulfamethoxazole]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b028833#4-nitrososulfamethoxazole-for-quality-control-in-sulfamethoxazole-production>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

